Rifalazil (KRM-1648) is a semisynthetic rifamycin derivative belonging to the benzoxazinorifamycin class. [, ] It is characterized by a distinct planar benzoxazine ring that distinguishes it from other rifamycins like rifampin. [] Rifalazil has garnered considerable attention in scientific research due to its potent antibacterial activity against a wide range of bacteria, including Mycobacterium tuberculosis, Chlamydia pneumoniae, Chlamydia trachomatis, Helicobacter pylori, and Clostridium difficile. [, , , , , , , ] Its high intracellular levels and excellent tissue penetration make it particularly promising for treating intracellular pathogens like Chlamydia species. [, ]
Rifalazil, also known as KRM-1648 and AMI-1648, is a synthetic antibiotic compound that exhibits potent antibacterial activity. It primarily targets bacterial infections by inhibiting the synthesis of RNA in bacterial cells, making it effective against various pathogens, including those responsible for tuberculosis and Clostridioides difficile associated diarrhea. Despite its potential, development was halted in 2013 due to severe side effects observed in clinical trials.
Rifalazil is classified as a member of the rifamycin class of antibiotics, which are known for their ability to inhibit bacterial RNA polymerase. This compound was developed as a derivative of rifamycin, focusing on enhancing efficacy against resistant strains of bacteria while minimizing side effects. The compound's structure features a unique benzoxazinorifamycin framework, which contributes to its mechanism of action.
The synthesis of rifalazil involves several chemical steps that modify the rifamycin backbone to enhance its antibacterial properties. The general synthetic pathway includes:
The molecular formula of rifalazil is CHNO. Its structure can be described as follows:
The three-dimensional conformation of rifalazil allows it to effectively bind to the active site of bacterial RNA polymerase, inhibiting its function.
Rifalazil undergoes specific chemical reactions that facilitate its antibacterial activity:
Rifalazil exerts its antibacterial effects by specifically inhibiting DNA-dependent RNA synthesis in bacteria. The detailed mechanism includes:
These properties influence its formulation for therapeutic use and dictate storage conditions.
Rifalazil has been investigated for various medical applications:
Despite its potential applications, the severe side effects observed during trials have limited its use in clinical settings.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2